![molecular formula C14H21N3O B2406609 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide CAS No. 92992-42-2](/img/structure/B2406609.png)

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

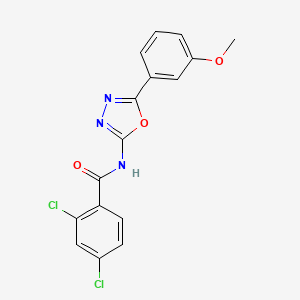

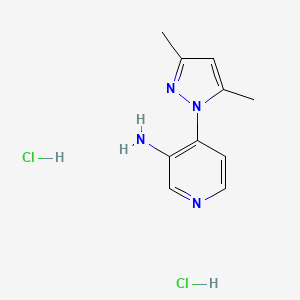

“2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide” is a chemical compound with the molecular formula C14H21N3O . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a pyrrolidine ring via a methylene bridge . The pyrrolidine ring carries an ethyl substituent .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 247.34 .Scientific Research Applications

Synthesis and Neuroleptic Activity

The compound has been synthesized and evaluated for neuroleptic activities. For example, a study by Iwanami et al. (1981) investigated benzamides of N,N-disubstituted ethylenediamines, including similar compounds, for potential neuroleptic properties. They found a significant correlation between structure and activity, demonstrating potential in treating psychosis (Iwanami et al., 1981).

Synthesis for Radiopharmaceutical Applications

In radiopharmaceuticals, a study by Bobeldijk et al. (1990) described the synthesis of similar benzamide compounds, like (S)-2-Hydroxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, as precursors for radioiodinated compounds used in medical imaging (Bobeldijk et al., 1990).

Antipsychotic Agent Development

Högberg et al. (1990) reported the synthesis of a series of 5-substituted benzamides, including compounds structurally similar to 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide. These compounds were found to be potent inhibitors in neuropharmacological studies, indicating their relevance in developing antipsychotic agents (Högberg et al., 1990).

Antibacterial Activity

A study conducted by Adam et al. (2016) on a structurally similar compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrated its antibacterial properties against both gram-positive and gram-negative bacteria, highlighting potential applications in developing new antibacterial agents (Adam et al., 2016).

Development of TACE Inhibitors

Research by Ott et al. (2008) explored derivatives of benzamides as inhibitors of TNF-alpha Converting Enzyme (TACE), crucial in inflammatory responses. This indicates the potential application of similar compounds in treating inflammatory diseases (Ott et al., 2008).

Colorimetric Sensing of Anions

Younes et al. (2020) synthesized a series of benzamide derivatives, showcasing one compound's ability to exhibit a color change in response to fluoride anions. This indicates applications in developing colorimetric sensors for anions (Younes et al., 2020).

Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, showing their efficacy in cardiac electrophysiological assays, indicating potential applications in developing new cardiac medications (Morgan et al., 1990).

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a crucial role in the regulation of gene expression .

Mode of Action

The compound exhibits inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

The compound affects the pathways associated with Bcr-Abl and HDAC1 . The inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation, while the inhibition of HDAC1 can lead to changes in gene expression. The downstream effects of these disruptions can include cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight of 24734 and predicted boiling point of 435.9±20.0 °C suggest that it may have reasonable bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory activity against Bcr-Abl and HDAC1 . In cellular assays, the compound has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .

properties

IUPAC Name |

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-17-9-5-6-11(17)10-16-14(18)12-7-3-4-8-13(12)15/h3-4,7-8,11H,2,5-6,9-10,15H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBYMPJDJOWNJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)